Lysyllysine can be derived from natural sources, primarily through the enzymatic hydrolysis of proteins containing lysine-rich sequences. It can also be synthesized chemically in laboratory settings. In terms of classification, it falls under the category of amino acids, specifically as a dipeptide.
The synthesis of lysyllysine typically involves the formation of a peptide bond between two lysine molecules. This can be achieved through several methods:
Lysyllysine has a molecular formula of C₁₂H₂₄N₄O₂, indicating that it contains twelve carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and two oxygen atoms. Its structure features:
Lysyllysine participates in various chemical reactions typical of amino acids and peptides:
Lysyllysine's mechanism of action is primarily associated with its role as a building block in protein synthesis and its involvement in biochemical pathways:
Research indicates that modifications involving lysyllysine can influence protein folding and interactions, which are critical for biological activity.
Lysyllysine exhibits several notable physical and chemical properties:
Lysyllysine has several scientific applications:
Lysyllysine (LL), a dipeptide composed of two lysine residues, has emerged as a critical molecular mediator in non-covalent hybridization systems, particularly those involving DNA-carbon nanotube (CNT) complexes. Its unique structural characteristics—including two positively charged ε-amino groups and a flexible hydrocarbon backbone—enable precise modulation of interfacial interactions in nanohybrid systems. This section examines LL's multifaceted roles through experimental and computational evidence, focusing on its influence on biomolecular recognition, intermolecular forces, chirality-dependent behaviors, and quantification methodologies.
In DNA-CNT hybridization systems, Lysyllysine functions as an electrostatic bridge that enhances complex stability without perturbing DNA's sensing capabilities. Molecular dynamics simulations reveal that LL selectively interacts with the negatively charged phosphate groups of single-stranded DNA (ssDNA) homodimers like adenine-adenine dinucleotide (DA2N) through its cationic side chains, while simultaneously engaging with the CNT surface via hydrophobic interactions and π-stacking. This dual interaction mechanism significantly increases DNA adsorption efficiency on CNTs, as evidenced by binding energy calculations using the molecular mechanics-Poisson Boltzmann surface area (MMPBSA) method. Crucially, studies demonstrate that despite this enhanced binding, LL preserves the intrinsic sensor properties of DNA oligonucleotides. The five-membered ring of adenine maintains its electronic characteristics during hybridization, enabling undisturbed target recognition—a critical advantage for biosensing applications where biomolecular integrity is paramount [1] [4].
The interfacial behavior of LL follows a concentration-dependent saturation pattern. At optimal stoichiometric ratios, LL molecules align perpendicular to the CNT surface, maximizing contact between their aliphatic chains and the graphene lattice while positioning charged groups outward for DNA engagement. This orientation creates a biomolecular corona that reduces nonspecific protein adsorption and minimizes aggregation—key challenges in CNT-based sensor design. Notably, LL-functionalized complexes exhibit enhanced dispersion stability in aqueous media compared to unmodified or covalently functionalized counterparts, extending operational lifetimes for in vivo diagnostic applications [1] [10].
Lysyllysine's most significant mechanistic contribution lies in its ability to reconfigure the energy landscape of DNA-CNT interfaces by differentially modulating van der Waals (vdW) and electrostatic forces. Experimental measurements and computational analyses consistently demonstrate that vdW interactions dominate the DA2N-CNT binding energy, contributing approximately 70-80% of total attractive forces in unmodified complexes. However, LL introduction dramatically enhances the electrostatic component (by 30-40% in (6,6) CNTs according to MMPBSA calculations) while simultaneously altering vdW contributions in a chirality-dependent manner [1] [3].
This force modulation originates from LL's multivalent charge presentation and electron density perturbation capabilities. The protonated amino groups create localized positive charge domains that strengthen Coulombic attraction with DNA phosphates, effectively reducing the Debye screening length at the interface. Concurrently, LL's hydrocarbon backbone participates in dispersion interactions with the CNT sp² lattice through induced dipole effects, where instantaneous electron asymmetries in one molecule induce complementary dipoles in adjacent systems. London dispersion forces—the dominant vdW component in nonpolar systems—intensify as LL's electron-rich aromatic moieties (when present in modified derivatives) undergo π-orbital overlap with the CNT surface [3] [5].
CNT chirality dictates Lysyllysine's efficacy as a hybridization enhancer, with dramatic variations observed across (5,5), (6,6), and (7,7) nanostructures. Systematic molecular dynamics investigations reveal that LL's binding modulation stems from diameter-dependent curvature effects and electronic structure variations that influence interaction thermodynamics and kinetics [1] [9].
Table 1: Chirality-Specific Interaction Energies in Lysyllysine-Modified DNA-CNT Complexes
CNT Chirality | Diameter (Å) | ΔEvdW (kJ/mol) | ΔEelectrostatic (kJ/mol) | Net ΔGbinding (kJ/mol) | LL Enhancement Factor |
---|---|---|---|---|---|
(5,5) | 6.78 | -118.2 ± 5.3 | -32.1 ± 2.1 | -89.5 ± 4.1 | 1.08× |
(6,6) | 8.14 | -142.6 ± 6.1 | -67.3 ± 3.2 | -156.4 ± 5.7 | 1.82× |
(7,7) | 9.50 | -130.4 ± 5.8 | -41.5 ± 2.6 | -112.3 ± 4.9 | 1.21× |
The (6,6) CNT exhibits exceptional responsiveness to LL modification, demonstrating a near-doubling of binding free energy (1.82× enhancement) compared to modest improvements in (5,5) and (7,7) systems. This phenomenon arises from optimal geometric matching between LL's molecular dimensions (~10.5 Å end-to-end distance) and the (6,6) CNT's curvature radius, maximizing contact surface area while maintaining favorable orbital overlap for charge transfer. Smaller-diameter (5,5) CNTs exhibit excessive surface curvature that sterically hinders LL orientation, reducing vdW contact points. Conversely, near-planar (7,7) surfaces diminish the curvature-induced confinement effect that enhances electrostatic focusing in intermediate-diameter nanotubes [1] [6].
Electronic band structure differences further modulate interaction dynamics. Metallic (5,5) CNTs facilitate rapid charge delocalization that weakens LL's localized electrostatic effects, while larger-gap semiconducting (7,7) structures limit polarization responsiveness. The (6,6) chirality's intermediate electronic properties—exhibiting quasi-metallic behavior with a small band gap—optimize charge density redistribution during LL adsorption, amplifying both vdW and electrostatic components. Time-resolved simulations show LL adsorption kinetics on (6,6) CNTs occur 2.3× faster than on (5,5) and 1.7× faster than on (7,7) counterparts, confirming the existence of a chirality-dependent "sweet spot" for hybridization enhancement [9] [6].
Advanced molecular dynamics (MD) protocols provide the foundation for quantifying Lysyllysine's hybridization effects with atomistic precision. The standard methodology involves four iterative phases: (1) system construction and parameterization, (2) multi-stage equilibration, (3) production dynamics, and (4) free energy calculations using MMPBSA/MMGBSA frameworks [1] [2].
System Construction: Initial structures place DA2N dinucleotides at 1.5-2.0 nm from CNT surfaces within solvated periodic boxes (e.g., 4×4×4 nm³). LL molecules are positioned at solvent-accessible interfaces using distance constraints. The CHARMM-AA force field parameters, derived via SwissParam optimization and validated at the HF/6-31G quantum level, accurately represent bonded and nonbonded interactions. Partial atomic charges for nonstandard residues (e.g., CNT fragments) are assigned using CHELPG electrostatic potential fitting after Gaussian03 geometry optimization [1] [4].
Equilibration Protocol: Systems undergo steepest descent energy minimization followed by sequential NVT (constant particle-volume-temperature) and NPT (constant particle-pressure-temperature) equilibration. Temperature coupling employs the V-rescale algorithm (300 K, 0.1 ps time constant), while pressure regulation uses the Parrinello-Rahman barostat (1 atm, 2.0 ps time constant). This multi-stage approach achieves stable density profiles before production phases [1] [2].
Table 2: Molecular Dynamics Simulation Parameters for Lysyllysine-CNT Studies
Parameter | Setting | Purpose |
---|---|---|
Force Field | CHARMM-AA + SwissParam extensions | Accurate biomolecular interactions |
Water Model | TIP3P | Solvation effects |
Electrostatics | PME (1.2 nm cutoff) | Long-range interactions |
vdW Treatment | Switch function (1.0-1.2 nm) | Smooth cutoff transition |
Bond Constraints | LINCS (biomolecules) | Enable 2 fs timestep |
Thermostat | Nose-Hoover (300 K) | Temperature control |
Barostat | Parrinello-Rahman (1 atm) | Pressure control |
Simulation Duration | 100-200 ns per replicate | Conformational sampling |
Binding Energy Method | MMPBSA/MMGBSA | Free energy decomposition |
Production Dynamics: Simulations employ 2 fs integration steps over 100-200 ns trajectories, with coordinates saved every 10 ps. Multiple replicates (typically 4-8) with randomized initial velocities mitigate sampling bias. The Particle Mesh Ewald (PME) method handles long-range electrostatics, while a 1.2 nm cutoff manages vdW interactions. This protocol achieves conformational ensemble convergence, verified through RMSD plateau analysis [1] [6].
Free Energy Quantification: The molecular mechanics Poisson-Boltzmann surface area (MMPBSA) approach decomposes binding free energy (ΔGbind) into molecular mechanics (bonded, electrostatic, vdW), solvation (polar, nonpolar), and entropic components. For LL-modified systems:
ΔGbind = ⟨EMM⟩ + ⟨Gsolv⟩ - T⟨S⟩
where EMM represents gas-phase molecular mechanics energy (sum of internal, electrostatic, and vdW terms), Gsolv denotes solvation free energy (polar + nonpolar contributions), and -T⟨S⟩ accounts for conformational entropy changes. Normal mode analysis or quasi-harmonic approximations estimate entropic contributions, though computational expense often limits exhaustive sampling. MMPBSA calculations conducted over 500-1000 trajectory frames provide energy decomposition profiles that isolate LL's specific contributions to DNA-CNT hybridization [1] [2] [6].
Recent methodological advances incorporate machine learning force fields (MLFF) trained on quantum mechanical datasets to enhance simulation accuracy while maintaining computational efficiency. These hybrid approaches enable microsecond-scale sampling of chirality-dependent LL adsorption/desorption kinetics, revealing previously inaccessible transition states and intermediate complexes in the hybridization pathway [9].
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